molecular formula C17H15ClN4O2 B2711814 2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide CAS No. 1384812-88-7

2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide

Cat. No.: B2711814
CAS No.: 1384812-88-7
M. Wt: 342.78
InChI Key: NXRUBNCRJGUVME-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide is an organic compound with a complex structure that includes an indole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the indole and pyridine rings, followed by the introduction of the chloro and carbamoyl groups. Common synthetic routes may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridine Ring: This can be synthesized through Hantzsch pyridine synthesis, involving the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Functional Groups: The chloro group can be introduced via chlorination reactions, while the carbamoyl group can be added through carbamoylation reactions using reagents like methyl isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide: Similar structure but with a pyrazole ring instead of an indole ring.

    3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Contains additional chloro and methyl groups.

Uniqueness

2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-19-15(23)10-22-8-6-11-4-5-12(9-14(11)22)21-17(24)13-3-2-7-20-16(13)18/h2-9H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRUBNCRJGUVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=CC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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